5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone 5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone
Brand Name: Vulcanchem
CAS No.: 98489-83-9
VCID: VC21307242
InChI: InChI=1S/C8H12N2O2S/c1-5-6(3-4-11)7(12)10-8(9-5)13-2/h11H,3-4H2,1-2H3,(H,9,10,12)
SMILES: CC1=C(C(=O)NC(=N1)SC)CCO
Molecular Formula: C8H12N2O2S
Molecular Weight: 200.26 g/mol

5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone

CAS No.: 98489-83-9

Cat. No.: VC21307242

Molecular Formula: C8H12N2O2S

Molecular Weight: 200.26 g/mol

* For research use only. Not for human or veterinary use.

5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone - 98489-83-9

Specification

CAS No. 98489-83-9
Molecular Formula C8H12N2O2S
Molecular Weight 200.26 g/mol
IUPAC Name 5-(2-hydroxyethyl)-4-methyl-2-methylsulfanyl-1H-pyrimidin-6-one
Standard InChI InChI=1S/C8H12N2O2S/c1-5-6(3-4-11)7(12)10-8(9-5)13-2/h11H,3-4H2,1-2H3,(H,9,10,12)
Standard InChI Key YZKGFQOBXIGBEF-UHFFFAOYSA-N
Isomeric SMILES CC1=C(C(=O)N=C(N1)SC)CCO
SMILES CC1=C(C(=O)NC(=N1)SC)CCO
Canonical SMILES CC1=C(C(=O)N=C(N1)SC)CCO

Introduction

Chemical Structure and Properties

5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone belongs to the pyrimidinone class of compounds, which are heterocyclic molecules containing a pyrimidine ring with a ketone group. The molecular structure includes several key functional groups that contribute to its biological activity: a hydroxyethyl group at position 5, a methyl group at position 6, and a methylsulfanyl group at position 2.

Basic Physical and Chemical Properties

The compound is characterized by specific chemical and physical properties that define its behavior in biological systems and laboratory settings.

Table 1: Physical and Chemical Properties of 5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone

PropertyValue
CAS Number98489-83-9
Molecular FormulaC₈H₁₂N₂O₂S
Molecular Weight200.26 g/mol
AppearanceNot specified in available data
SolubilityNot specified in available data
Melting PointNot specified in available data

The compound features a pyrimidinone core structure with specific substituents that influence its chemical reactivity and biological interactions. The hydroxyethyl group at position 5 contributes to the compound's polarity and potential for hydrogen bonding, while the methylsulfanyl group at position 2 adds lipophilic character, potentially enhancing cell membrane penetration.

Biological and Pharmaceutical Applications

ActivityDescriptionEvidence Level
AntimicrobialPotential activity against bacterial pathogensPreliminary (based on pyrimidinone class properties)
AntiviralPossible inhibition of viral replicationPreliminary (based on pyrimidinone class properties)
AnticancerPotential cytotoxicity against cancer cell linesPreliminary (based on pyrimidinone class properties)

The biological activities of this compound are attributed to its structural features, particularly the specific arrangement of functional groups that may interact with biological targets. The hydroxyethyl and methylsulfanyl groups potentially contribute to the compound's ability to interact with proteins and enzymes involved in cellular processes.

Hazard TypeDescriptionPrecaution
Ingestion HazardClassified as harmful if swallowedAvoid oral contact, do not eat or drink while handling
Skin ContactCan cause skin irritationWear protective gloves
Eye ContactPotential irritantUse eye protection
InhalationSpecific data not availableUse in well-ventilated areas

Research Significance

Current Research Directions

Research on 5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone and related pyrimidinone derivatives focuses on several key areas:

  • Exploration of structure-activity relationships to enhance biological activity

  • Investigation of potential pharmaceutical applications

  • Development of synthetic pathways to produce derivatives with improved properties

  • Evaluation of specific molecular targets and mechanisms of action

The structural modifications, such as the addition of hydroxyethyl and methylsulfanyl groups, are studied to understand their influence on the compound's efficacy and specificity in biological systems.

Future Research Perspectives

Challenges and Opportunities

Research on 5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone faces several challenges:

  • Limited available data on its specific biological activities

  • Need for comprehensive toxicity and safety profiles

  • Competition from other pyrimidinone derivatives with established activities

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